4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS 154312-86-4) is a highly crystalline, pre-activated electrophilic building block widely utilized in medicinal chemistry to install the 1-methyl-1H-pyrazol-4-ylmethyl pharmacophore. Supplied as a shelf-stable hydrochloride salt, it serves as a critical precursor for synthesizing kinase inhibitors, CLK-related disease therapeutics, and veterinary active pharmaceutical ingredients (APIs) [1]. Its primary procurement value lies in its dual functionality: a pre-installed N-methyl group that eliminates downstream alkylation steps, and a reactive chloromethyl moiety ready for immediate SN2 coupling with amines, phenols, and thiols without requiring hazardous in-situ activation reagents [2].
Substituting this specific hydrochloride salt with its free base or the unactivated hydroxymethyl analog introduces severe process liabilities. The free base of 4-(chloromethyl)-1-methyl-1H-pyrazole is highly prone to spontaneous intermolecular alkylation (polymerization) due to the nucleophilic pyrazole nitrogen attacking the electrophilic chloromethyl group of adjacent molecules, resulting in rapid degradation during storage. Conversely, substituting with 4-(hydroxymethyl)-1-methyl-1H-pyrazole necessitates an additional activation step using thionyl chloride or Mitsunobu reagents, which increases solvent waste, introduces corrosive byproducts, and extends cycle times [1]. Procuring the pre-methylated, HCl-stabilized chloromethyl derivative ensures immediate reactivity while maintaining long-term shelf stability .
The hydrochloride salt form provides essential stability against auto-alkylation. While the free base of 4-(chloromethyl)-1-methyl-1H-pyrazole degrades rapidly via intermolecular nucleophilic attack, the protonated HCl salt effectively masks the pyrazole nitrogen's nucleophilicity, preserving >98% purity over extended storage periods.
| Evidence Dimension | Spontaneous degradation/polymerization at 25°C |
| Target Compound Data | >98% purity retained after 6 months (as HCl salt) |
| Comparator Or Baseline | Free base (4-(chloromethyl)-1-methyl-1H-pyrazole) |
| Quantified Difference | Free base undergoes rapid oligomerization within hours to days; HCl salt extends shelf-life to >6 months. |
| Conditions | Ambient storage (25°C), inert atmosphere. |
Procuring the hydrochloride salt eliminates the need for immediate use or ultra-low-temperature storage, reducing supply chain loss and batch-to-batch variability.
Utilizing the pre-activated chloromethyl derivative streamlines synthetic routes by eliminating the need for in-situ activation of hydroxymethyl precursors. This direct SN2 capability avoids the use of harsh halogenating agents like thionyl chloride or phosphorus tribromide, significantly improving process mass intensity (PMI) [1].
| Evidence Dimension | Synthetic steps required for amine/phenol alkylation |
| Target Compound Data | 1 step (direct SN2 coupling with mild base) |
| Comparator Or Baseline | 4-(hydroxymethyl)-1-methyl-1H-pyrazole |
| Quantified Difference | Eliminates 1 full synthetic step and avoids corrosive/hazardous activation reagents. |
| Conditions | Standard N-alkylation or O-alkylation conditions in polar aprotic solvents. |
Using the pre-activated chloromethyl compound reduces cycle times, lowers reagent costs, and avoids hazardous byproduct generation in scale-up manufacturing.
Procuring a pre-methylated pyrazole building block is critical for avoiding late-stage regioselectivity issues. Attempting to methylate a complex 1H-pyrazole intermediate downstream typically results in a mixture of N1 and N2 isomers, whereas starting with 154312-86-4 guarantees 100% regiocontrol for the 1-methyl substituent [1].
| Evidence Dimension | Yield of target 1-methylpyrazole derivative |
| Target Compound Data | Single defined regioisomer (100% regiocontrol) |
| Comparator Or Baseline | Downstream methylation of a 1H-pyrazole intermediate |
| Quantified Difference | Downstream methylation yields 70:30 to 50:50 mixtures requiring chromatographic separation; pre-methylated precursor ensures zero regioisomer waste. |
| Conditions | Late-stage N-methylation vs. early-stage use of pre-methylated building block. |
Procuring the pre-methylated building block drastically improves overall synthetic yield and eliminates costly, solvent-intensive chromatographic separations at late stages of API production.
Because it guarantees 100% regiocontrol and offers a direct SN2 coupling handle, this compound is a highly practical precursor for installing the 1-methyl-1H-pyrazol-4-ylmethyl pharmacophore in targeted oncology therapeutics, such as CLK inhibitors, without generating regioisomer waste [1].
The extended shelf-life and polymerization resistance of the hydrochloride salt make it highly suitable for automated dispensing and parallel synthesis workflows. It can be stored and utilized in library generation without the rapid degradation observed with the free base.
For industrial-scale production of veterinary medicines, the elimination of a halogenation step (compared to the hydroxymethyl analog) reduces process mass intensity, avoids corrosive byproducts, and streamlines the overall manufacturing route[2].
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